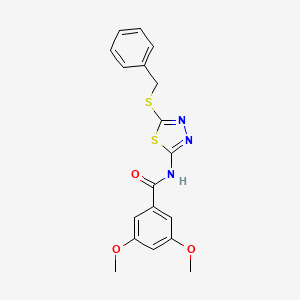

N-(5-(苄硫基)-1,3,4-噻二唑-2-基)-3,5-二甲氧基苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

5-(benzylthio)-1H-tetrazole is a chemical compound with the molecular formula C8H8N4S . It is a solid substance at 20 degrees Celsius . It is used for research and development purposes .

Synthesis Analysis

The synthesis of 5-(benzylthio)-1H-tetrazole and its derivatives has been carried out effectively with the use of ultrasound . The reactions can be carried out effectively with the use of ultrasound .Molecular Structure Analysis

The molecular structure of 5-(benzylthio)-1H-tetrazole consists of a benzyl group attached to a tetrazole ring via a sulfur atom .Chemical Reactions Analysis

The reactions involving 5-(benzylthio)-1H-tetrazole and its derivatives have been investigated computationally via density functional theory (DFT) calculations .Physical And Chemical Properties Analysis

5-(benzylthio)-1H-tetrazole is a solid substance at 20 degrees Celsius . It is insoluble in water but soluble in methanol .科学研究应用

Medicinal Chemistry and Drug Development

Tetrazoles, including the compound , have attracted attention in medicinal chemistry due to their diverse biological activities. Researchers explore their potential as drug candidates. In particular, 5-(benzylthio)-1H-tetrazole (5B1HT) derivatives have been studied for their pharmacological effects. These compounds may serve as scaffolds for designing novel drugs targeting specific diseases or biological pathways .

Coordination Chemistry and Catalysis

Tetrazoles play a crucial role in coordination chemistry. Researchers investigate their coordination behavior with metal ions, leading to the development of metal-organic frameworks (MOFs) and other functional materials. Additionally, tetrazoles can act as ligands in catalytic reactions, influencing reaction rates and selectivity. The catalytic preparation of tetrazoles remains an active area of research .

Materials Science and Oxygen-Containing Fuels

Tetrazoles find applications in materials science, including the synthesis of energetic materials. Oxygen-containing fuels, such as tetrazole-based compounds, are of interest due to their high energy content. Researchers explore their use as propellants, explosives, and pyrotechnics. The compound’s unique structure may contribute to its energy storage properties .

Biological Studies and Bioisosteres

The tetrazolic acid fragment closely resembles the carboxylic acid group in terms of acidity. However, it is more stable biochemically. Researchers aim to replace carboxylic acid groups in biologically active compounds with tetrazole moieties. This substitution enhances stability while maintaining similar chemical properties. The compound’s bioisosteric nature makes it valuable for drug design .

Characterization Techniques

Researchers employ various techniques to characterize 5-(benzylthio)-1H-tetrazole. These include:

Density Functional Theory (DFT) Studies

Computational methods, such as DFT calculations, help predict molecular properties. Researchers optimize the compound’s geometry, calculate vibrational frequencies, and analyze IR intensities. These insights aid in understanding its behavior and reactivity .

作用机制

- Sodium Channel Blockade : Similar to phenytoin, which is an unselective sodium channel blocker , this compound might also affect voltage-gated sodium channels.

Mode of Action

: Keppel Hesselink, J. M. (2017). Phenytoin: a step by step insight into its multiple mechanisms of action—80 years of mechanistic studies in neuropharmacology. Journal of Neurology, 264(10), 2043–2047. Link

安全和危害

未来方向

属性

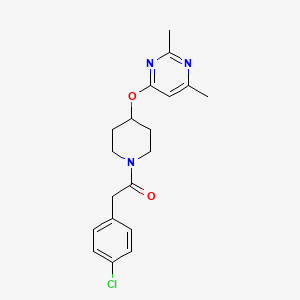

IUPAC Name |

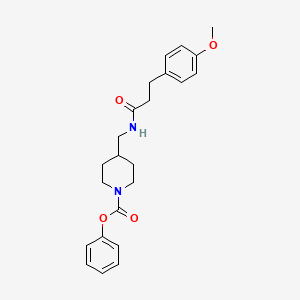

N-(5-benzylsulfanyl-1,3,4-thiadiazol-2-yl)-3,5-dimethoxybenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O3S2/c1-23-14-8-13(9-15(10-14)24-2)16(22)19-17-20-21-18(26-17)25-11-12-6-4-3-5-7-12/h3-10H,11H2,1-2H3,(H,19,20,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAAAVNHYCMESCS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)C(=O)NC2=NN=C(S2)SCC3=CC=CC=C3)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O3S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-3,5-dimethoxybenzamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-((2-(2-chlorophenyl)-6-(hydroxymethyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)-N-(4-ethylphenyl)acetamide](/img/structure/B2362303.png)

![1,3,5-trimethyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-1H-pyrazole-4-sulfonamide](/img/structure/B2362317.png)

![4-[4-(1H-imidazol-1-yl)phenyl]-2-pyrimidinamine](/img/structure/B2362319.png)

![2-hydroxy-N-(2-hydroxyethyl)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2362320.png)

![3,3-Dimethyl-[1,4]dioxan-2-one](/img/structure/B2362321.png)

![ethyl 5-amino-1-(8,10-dimethyl-2-propylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidin-4-yl)-1H-pyrazole-4-carboxylate](/img/structure/B2362323.png)